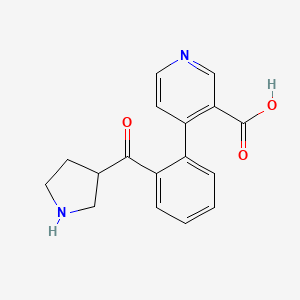
(3R,5R)-5-ethyl-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-5-ethyl-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-ethyl-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor using lithium borohydride in tetrahydrofuran at low temperatures . The reaction conditions are carefully controlled to maintain the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5R)-5-ethyl-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-5-ethyl-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of (3R,5R)-5-ethyl-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol
- (2S,3R,4R,5R)-3,4-Dihydroxy-5-hydroxymethyl)pyrrolidine-2-carboxylic acid
Uniqueness
(3R,5R)-5-ethyl-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both an ethyl and hydroxymethyl group on the pyrrolidine ring. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of stereochemical effects in biological systems.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(3R,5R)-5-ethyl-5-(hydroxymethyl)-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-3-8(6-10)4-7(11)5-9(8)2/h7,10-11H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
SWUGGFXATXVESR-HTQZYQBOSA-N |
Isomerische SMILES |
CC[C@@]1(C[C@H](CN1C)O)CO |
Kanonische SMILES |
CCC1(CC(CN1C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-ethoxybenzo[d]oxazole](/img/structure/B12864953.png)
![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)

![tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12864969.png)
![4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864985.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)

